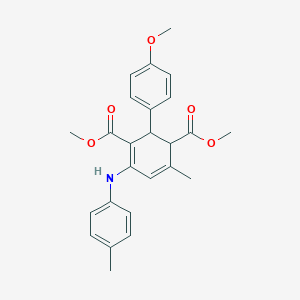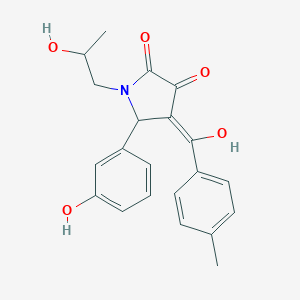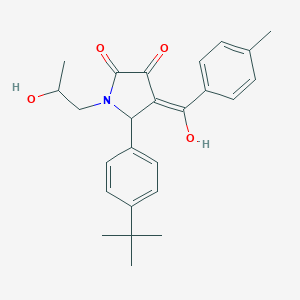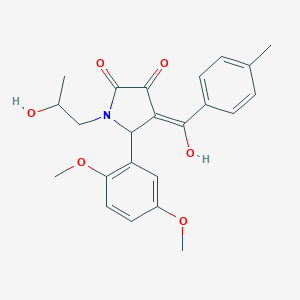
Dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate, also known as DCM, is a chemical compound with a molecular formula of C30H33NO6. It is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of Dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate is not fully understood, but it is believed to act as a photosensitizer by generating reactive oxygen species (ROS) upon exposure to light. These ROS can then cause damage to cells and tissues, leading to cell death. Dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of tumor cells in vitro. Dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, Dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate has been shown to have antioxidant effects, reducing oxidative stress and protecting cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for research purposes. It is also highly stable and has a long shelf life, making it easy to store and transport. However, there are also limitations to its use. Dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate is highly toxic and must be handled with care. It is also sensitive to light and must be stored in a dark environment to prevent degradation.
Zukünftige Richtungen
There are several future directions for research on Dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate. One area of interest is the development of new applications for Dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate in the field of organic electronics. Another area of interest is the development of new photosensitizers for use in photodynamic therapy, with Dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate as a potential candidate. Further research is also needed to fully understand the mechanism of action of Dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate, as well as its potential therapeutic applications.
Synthesemethoden
The synthesis of Dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of a base to form 2-(4-methoxyphenyl)-4,6-dioxoheptanoic acid ethyl ester. This compound is then reacted with 4-toluidine in the presence of a catalyst to form dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.
Eigenschaften
Molekularformel |
C25H27NO5 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
dimethyl 2-(4-methoxyphenyl)-6-methyl-4-(4-methylanilino)cyclohexa-3,5-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C25H27NO5/c1-15-6-10-18(11-7-15)26-20-14-16(2)21(24(27)30-4)22(23(20)25(28)31-5)17-8-12-19(29-3)13-9-17/h6-14,21-22,26H,1-5H3 |
InChI-Schlüssel |
UWWSIMIJPXQDHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C(C(C(=C2)C)C(=O)OC)C3=CC=C(C=C3)OC)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C(C(C(C(=C2)C)C(=O)OC)C3=CC=C(C=C3)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282222.png)




![4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282232.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282233.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282234.png)
![N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B282235.png)
![N,N-diethyl-5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B282236.png)
![Ethyl 7-(4-tert-butylphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282242.png)